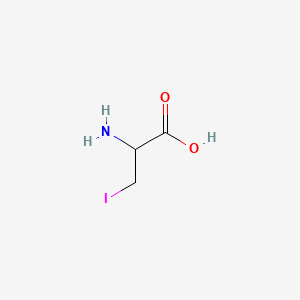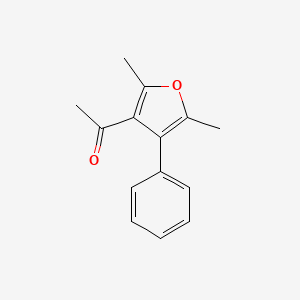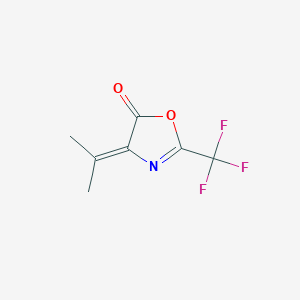
4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: Appropriate ketones and nitriles.
Cyclization Reaction: Using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5
特性
CAS番号 |
110582-75-7 |
|---|---|
分子式 |
C7H6F3NO2 |
分子量 |
193.12 g/mol |
IUPAC名 |
4-propan-2-ylidene-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H6F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h1-2H3 |
InChIキー |
JFGASMPQLVMZRS-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(=O)OC(=N1)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
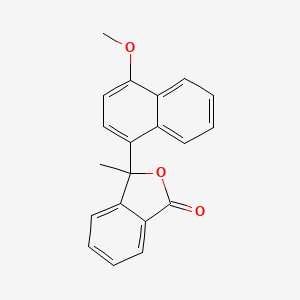

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
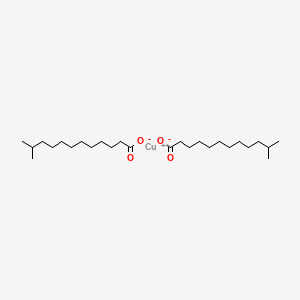
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
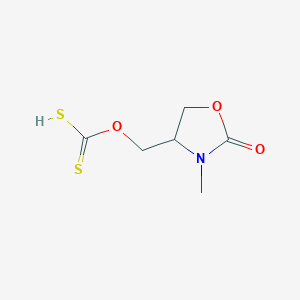
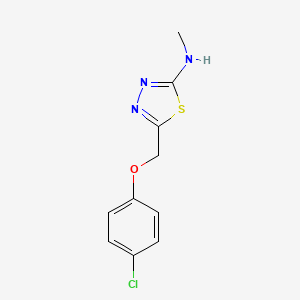
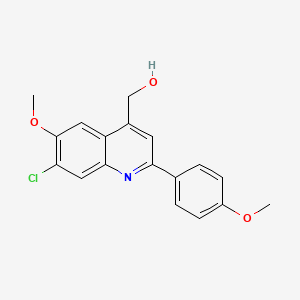
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
